molecular formula C10H10ClNO2 B3169208 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one CAS No. 935744-91-5

4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Cat. No. B3169208
M. Wt: 211.64 g/mol
InChI Key: WJLCPTLSRQBDJZ-UHFFFAOYSA-N
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Description

“4-Chlorobenzyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .


Synthesis Analysis

A compound similar to “4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one”, known as “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)”, was synthesized using the Williamson method . Another related compound, “4-chlorobenzoic acid”, can be obtained by oxidizing “4-chlorobenzyl alcohol” using hypochlorite as an oxidant .


Molecular Structure Analysis

The molecular structure of “4-Chlorobenzyl bromide” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“4-chlorobenzyl alcohol” was oxidized to “4-chlorobenzoic acid” under the pseudo-first-order condition .


Physical And Chemical Properties Analysis

“4-Chlorobenzyl alcohol” has a melting point of 68-71 °C and a boiling point of 234 °C . “4-Chlorobenzyl chloride” has a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg .

Safety And Hazards

“4-Chlorobenzyl alcohol” should be handled with care. It is recommended to ensure adequate ventilation, use personal protective equipment, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

While specific future directions for “4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one” are not available, research on related compounds continues. For example, synthetic cinnamides and cinnamates are being investigated for their antimicrobial activity .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCPTLSRQBDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)oxazolidin-2-one

Synthesis routes and methods

Procedure details

Diisopropylethylamine (0.78 ml, 4.5 mmol, 2.25 eq) is added to a solution of 2-amino-3-(4-chlorophenyl)propan-1-ol a93 (0.37 g, 2 mmol, 1 eq) in dichloromethane (75 ml). The mixture is cooled (ice bath) and triphosgene a89 (0.30 g, 1 mmol, 0.5 eq) is added. The mixture is stirred overnight at room temperature, washed with water, with 0.1 N aqueous hydrochloric acid, dried over magnesium sulfate and concentrated in vacuo to give 0.47 g of 4-(4-chlorobenzyl)-1,3-oxazolidin-2-one a94 as a yellow oil. This oil is used in the next step without any further purification.
Quantity
0.78 mL
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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